1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride
CAS No.: 1158356-14-9
Cat. No.: VC4041201
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 290.81 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride - 1158356-14-9](/images/structure/VC4041201.png)
Specification
CAS No. | 1158356-14-9 |
---|---|
Molecular Formula | C12H19ClN2O2S |
Molecular Weight | 290.81 g/mol |
IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C12H18N2O2S.ClH/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H |
Standard InChI Key | KAEPPNIAQVXQDC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 4-methylphenylsulfonyl (tosyl) group. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological studies . Key structural attributes include:
Physicochemical Properties
While experimental data on melting/boiling points remain limited, computational predictions suggest:
-
Topological Polar Surface Area (TPSA): 63.4 Ų, indicating moderate polarity
-
LogP: 1.53, reflecting balanced hydrophobicity suitable for blood-brain barrier penetration
-
Solubility: High aqueous solubility due to the hydrochloride counterion, critical for in vivo applications
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
-
Piperidine Protection: Reaction of piperidin-4-amine with 4-methylbenzenesulfonyl chloride under basic conditions to form the tosyl-protected intermediate .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Reaction conditions typically employ dichloromethane as the solvent and triethylamine as the base, with yields exceeding 70% .
Industrial Optimization
Large-scale production utilizes continuous flow reactors to enhance efficiency:
-
Temperature Control: Maintained at 0–5°C during sulfonylation to minimize side reactions
-
Automated Crystallization: Ensures consistent particle size distribution for pharmaceutical-grade material
Biological Activities and Mechanisms
Enzyme Modulation
The compound demonstrates inhibitory activity against acetylcholinesterase (AChE), with an IC of 12.3 μM in vitro . This suggests potential applications in neurodegenerative disorders like Alzheimer’s disease. Comparative studies with 4-chloro analogs show enhanced selectivity for AChE over butyrylcholinesterase (BuChE) .
Antimicrobial Properties
Preliminary assays reveal moderate activity against:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Activity correlates with the sulfonyl group’s electron-withdrawing effects, which disrupt microbial membrane integrity . |
Trace Amine-Associated Receptor 1 (TAAR1) Interactions
Structural analogs exhibit TAAR1 agonist activity, implicating potential roles in neuropsychiatric disorders . While direct evidence for this compound remains limited, molecular docking studies predict strong binding () to TAAR1’s orthosteric site .
Applications in Pharmaceutical Research
Intermediate for Anticancer Agents
Derivatization at the amine position yields compounds with cytotoxicity against:
Cell Line | IC (nM) |
---|---|
MCF-7 (Breast Cancer) | 340 ± 12 |
A549 (Lung Cancer) | 510 ± 18 |
Mechanistic studies indicate tubulin polymerization inhibition as the primary mode of action . |
Prodrug Development
The tosyl group serves as a hydrolyzable prodrug linker. In vivo studies in rats show 82% conversion to active metabolites within 2 hours .
Comparative Analysis with Structural Analogs
The 4-methyl substitution balances hydrophobicity and electronic effects, optimizing both potency and bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume